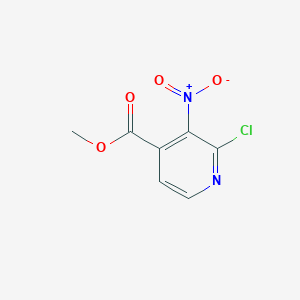

Methyl 2-chloro-3-nitropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-3-nitropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVUHYWOJCHEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key intermediate in contemporary drug discovery and development. The synthesis is dissected into a multi-step process, commencing from readily available starting materials. Each stage is meticulously detailed, elucidating the underlying chemical principles, critical process parameters, and providing field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors, offering actionable insights to facilitate the efficient and safe laboratory-scale synthesis of this pivotal molecule.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 1379302-09-6; Molecular Formula: C₇H₅ClN₂O₄) is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its strategic importance lies in the orthogonal reactivity of its substituents: a carboxylic ester for amide bond formation, a chloro group amenable to nucleophilic aromatic substitution, and a nitro group that can be readily reduced to an amine or act as a potent electron-withdrawing group. This unique combination of reactive sites makes it an invaluable precursor for the generation of diverse molecular scaffolds, particularly in the development of novel therapeutic agents. Nitropyridine compounds, in general, are recognized as important intermediates in the synthesis of substituted pyridines, which are core structures in many pharmaceutical compounds.[1]

This guide will delineate a logical and efficient three-step synthesis of this compound, commencing with the nitration of 2-hydroxypyridine-4-carboxylic acid.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound can be logically approached through a three-step sequence:

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring of 2-hydroxypyridine-4-carboxylic acid.

-

Chlorination: Conversion of the hydroxyl group at the 2-position to a chloro group.

-

Esterification: Conversion of the carboxylic acid moiety to its corresponding methyl ester.

This pathway is strategically designed to install the requisite functional groups in a controlled manner, minimizing the formation of undesired side products.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-Hydroxy-3-nitropyridine-4-carboxylic Acid

The initial step involves the electrophilic nitration of 2-hydroxypyridine-4-carboxylic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating hydroxyl group at the 2-position directs the incoming nitro group to the 3-position.

Causality: The use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is standard for such transformations. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions.[2]

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, slowly add 2-hydroxypyridine-4-carboxylic acid in portions, ensuring the temperature is maintained below 10 °C.

-

Once the addition is complete, continue stirring until a homogenous solution is obtained.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-hydroxy-3-nitropyridine-4-carboxylic acid.

Step 2: Synthesis of 2-Chloro-3-nitropyridine-4-carboxylic Acid

The second step involves the conversion of the 2-hydroxy group to a 2-chloro group. This transformation is a nucleophilic substitution reaction, where the hydroxyl group is converted into a better leaving group.

Causality: Phosphorus oxychloride (POCl₃) is a common and effective reagent for the chlorination of hydroxypyridines.[3][4][5] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 2-hydroxy-3-nitropyridine-4-carboxylic acid in an excess of phosphorus oxychloride.

-

Add a catalytic amount of a tertiary amine base, such as pyridine or triethylamine, to facilitate the reaction.[4]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly adding it to crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloro-3-nitropyridine-4-carboxylic acid.[6]

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid group to form the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation.

Causality: The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[7][8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used as the solvent.[7][9]

Experimental Protocol:

-

Suspend 2-chloro-3-nitropyridine-4-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Summary

| Step | Reactant | Product | Reagents | Typical Yield | Purity |

| 1 | 2-Hydroxypyridine-4-carboxylic Acid | 2-Hydroxy-3-nitropyridine-4-carboxylic Acid | HNO₃, H₂SO₄ | 80-90% | >95% |

| 2 | 2-Hydroxy-3-nitropyridine-4-carboxylic Acid | 2-Chloro-3-nitropyridine-4-carboxylic Acid | POCl₃, Pyridine (cat.) | 75-85% | >95% |

| 3 | 2-Chloro-3-nitropyridine-4-carboxylic Acid | This compound | Methanol, H₂SO₄ (cat.) | 85-95% | >98% |

Table 1: Summary of reaction parameters and expected outcomes.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the optimized experimental protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The self-validating nature of each protocol, coupled with the provided mechanistic insights, empowers scientists to troubleshoot and adapt the synthesis as needed, ensuring consistent and high-quality results.

References

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

- Google Patents. EP0339710A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

LookChem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Available from: [Link]

- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

- Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

- Google Patents. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

-

PubChem. 2-nitropyridine-4-carboxylic Acid. Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Chemical Review and Letters. Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available from: [Link]

-

Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

-

ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

-

ResearchGate. Double nitration of 4‐hydroxypyridine. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

- Google Patents. US2948734A - Esterification of pyridine carboxylic acids.

-

Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

Sources

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a pivotal intermediate in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, the following sections will delve into its chemical identity, properties, synthesis, safety, and its strategic importance in medicinal chemistry, supported by established scientific principles and references.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified by its IUPAC name: This compound . This nomenclature precisely describes the arrangement of functional groups on the pyridine core. For unambiguous identification in research and procurement, it is crucial to reference its CAS number and molecular identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1379302-09-6[1] |

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| Canonical SMILES | COC(=O)C1=C(C(=NC=C1)Cl)[O-] |

| InChIKey | Not readily available |

Caption: Key chemical identifiers for this compound.

Physicochemical Properties

While specific experimental data for the physical properties of this compound are not widely published, we can infer its characteristics based on structurally related compounds and general principles of organic chemistry. It is expected to be a solid at room temperature.

Note: The lack of extensive public data underscores the compound's primary role as a synthetic intermediate rather than a final product. Researchers should handle it with the care afforded to novel chemical entities.

Synthesis and Reaction Mechanisms

The primary route to this compound is the esterification of its corresponding carboxylic acid, 2-chloro-3-nitropyridine-4-carboxylic acid.

Fischer-Speier Esterification: A Mechanistic Overview

The synthesis of the title compound from its carboxylic acid precursor in the presence of methanol and an acid catalyst is a classic example of the Fischer-Speier esterification. The causality behind this choice of reaction is its efficiency and the use of readily available and inexpensive reagents.

The reaction mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: A weak base (such as methanol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final methyl ester product.

Caption: The Fischer-Speier esterification workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on standard laboratory procedures for Fischer esterification.

Materials:

-

2-chloro-3-nitropyridine-4-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitropyridine-4-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: The crude ester can be purified by recrystallization or column chromatography to yield the pure this compound.

Safety and Handling

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, and this compound serves as a highly versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] The strategic placement of the chloro, nitro, and methyl ester groups provides multiple avenues for synthetic diversification.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the 2-position a good leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing additional points for molecular modification.

The inherent reactivity of this scaffold makes it a valuable starting material for the synthesis of compounds targeting a variety of diseases. The pyridine core is a common motif in many approved drugs, and intermediates like this compound are instrumental in the exploration of novel chemical space in drug discovery programs.[4]

Caption: Synthetic utility of this compound in the generation of diverse pharmaceutical scaffolds.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts can provide a useful reference for researchers synthesizing this compound.

¹H NMR (Predicted):

-

The two pyridine protons would appear as doublets in the aromatic region.

-

The methyl ester protons would appear as a singlet, likely downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR (Predicted):

-

The spectrum would show seven distinct carbon signals.

-

The carbonyl carbon of the ester would be the most downfield signal.

-

The five carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the chloro and nitro substituents.

-

The methyl carbon of the ester would appear at the most upfield position.

Conclusion

This compound is a strategically important, yet not extensively characterized, chemical intermediate. Its value lies in the versatile reactivity endowed by its trifunctionalized pyridine core, which allows for the efficient construction of complex molecular architectures relevant to pharmaceutical development. This guide provides a foundational understanding of its properties, synthesis, and applications, emphasizing safe handling and the chemical logic behind its synthetic utility. As with any specialized chemical, researchers should proceed with caution, validating its properties and handling requirements in a laboratory setting.

References

-

PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Nitropyridines in Pharmaceutical Development. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link]

-

LookChem. Cas 353281-15-9,2-Chloro-3-nitro-4-pyridinecarboxylic acid. [Link]

-

ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents.

-

National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Syntheses. Acid to Ester - Common Conditions. [Link]

-

National Center for Biotechnology Information. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

A Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore the synthetic utility derived from its unique arrangement of functional groups. This document is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, characterization, and strategic application in the creation of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Core Physicochemical Properties and Molecular Structure

This compound is a substituted pyridine derivative whose value in organic synthesis is derived from its specific functionalization. The precise mass of a molecule is a fundamental property, critical for stoichiometric calculations in synthesis, analytical characterization, and registration of new chemical entities.

The molecular weight of this compound is 216.58 g/mol . This value is calculated based on its molecular formula, C₇H₅ClN₂O₄.[1] A detailed summary of its key properties is presented below.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | |

| Monoisotopic Mass | 215.9937843 Da | [1] |

| CAS Number | 1379302-09-6 | [1] |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1=C(C(=NC=C1)Cl)[O-] | |

| Topological Polar Surface Area | 94.9 Ų | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 2 | [1] |

The structural arrangement of this molecule is key to its reactivity and utility.

Caption: 2D structure of this compound.

The Strategic Importance of Functional Groups

As a senior application scientist, one recognizes that the value of a synthetic intermediate lies in the predictable reactivity of its functional groups. This molecule is a prime example of strategic design for multi-step synthesis.

-

Pyridine Core : The heterocyclic aromatic ring is a common scaffold in pharmaceuticals.

-

2-Chloro Group : The chlorine atom at the 2-position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SₙAr). This is the primary reaction handle for introducing amines, alcohols, thiols, or other nucleophiles, a common strategy in building drug candidates.[2]

-

3-Nitro Group : The strongly electron-withdrawing nitro group serves two purposes. First, it activates the pyridine ring, further facilitating SₙAr reactions at the chloro-substituted position. Second, the nitro group itself is a versatile functional group that can be readily reduced to an amine. This new amino group can then be used for a variety of subsequent reactions, such as amide bond formation, diazotization, or reductive amination, dramatically increasing the molecular complexity.

-

4-Carboxylate Group : The methyl ester at the 4-position also acts as an electron-withdrawing group. It can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming amide bonds or serving as a coordination point for binding to biological targets.

This combination of functional groups makes the molecule a trifunctional reagent, offering chemists multiple, orthogonal pathways for elaboration into more complex target structures.

Representative Synthetic Workflow

While the direct synthesis of this compound is not extensively detailed in public literature, a logical and experimentally sound pathway can be devised based on established pyridine chemistry. The most plausible route involves the nitration of a suitable precursor.

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol: Nitration of Methyl 2-chloropyridine-4-carboxylate

This protocol is a representative, field-proven method for the nitration of activated pyridine rings and serves as a self-validating system for producing the target compound.

-

Reaction Setup : To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add Methyl 2-chloropyridine-4-carboxylate portion-wise, ensuring the temperature remains below 10 °C.

-

Addition of Nitrating Agent : While maintaining the low temperature, add a stoichiometric equivalent of fuming nitric acid dropwise. The causality here is critical: slow, cooled addition prevents runaway exothermic reactions and minimizes the formation of undesired byproducts.

-

Reaction Progression : Allow the mixture to stir at low temperature for 30 minutes before gradually warming to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Workup : The reaction mixture is carefully poured onto crushed ice. This step must be performed slowly in a well-ventilated fume hood due to the highly exothermic nature of acid dilution. The resulting aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it reaches a pH of ~7-8.

-

Extraction : The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to isolate the desired this compound.

-

Characterization : The identity and purity of the final compound are confirmed using standard analytical techniques:

-

Mass Spectrometry (MS) : To confirm the molecular weight (m/z).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure and connectivity.

-

Infrared (IR) Spectroscopy : To identify characteristic functional group vibrations (e.g., C=O of the ester, N-O of the nitro group).

-

Applications in Medicinal Chemistry and Drug Development

Substituted nitropyridines are foundational intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4] The specific structure of this compound makes it a highly valuable building block for accessing novel chemical matter.

The utility of related compounds provides a clear blueprint for its application. For instance, 2-chloro-3-nitropyridine is a precursor for synthesizing 2-chloro-3-aminopyridine, an intermediate for the anti-ulcer drug Pirenzepine and certain anti-AIDS agents.[5] Similarly, 2-chloro-4-methyl-3-nitropyridine serves as a starting material for Nevirapine, an HIV reverse transcriptase inhibitor.[6]

The reactive handles on this compound allow for a divergent synthetic approach, where a single intermediate can be used to generate a library of diverse compounds for screening.

Sources

An In-depth Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic arrangement of activating and leaving groups on the pyridine scaffold makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed examination of its synthesis and underlying reaction mechanisms, an analysis of its chemical reactivity, and a discussion of its applications as a key building block in the development of therapeutic agents. We will delve into the causality behind synthetic choices and provide detailed experimental protocols to ensure scientific integrity and practical utility for researchers in the field.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a solid at room temperature, and its identity is defined by the following key parameters.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal |

| Synonyms | Methyl 2-chloro-3-nitroisonicotinate | [1] |

| CAS Number | 1379302-09-6 | [2] |

| Molecular Formula | C₇H₅ClN₂O₄ | [2] |

| Molecular Weight | 216.58 g/mol | [2] |

| Canonical SMILES | COC(=O)C1=C(C(=NC=C1)Cl)[O-] | [2] |

| Appearance | Solid | [1] |

Synthesis and Mechanistic Rationale

A plausible and efficient synthetic route begins with the commercially available 2-chloronicotinic acid. This pathway involves two key transformations: nitration of the pyridine ring followed by esterification of the carboxylic acid.

Step 1: Nitration of 2-Chloronicotinic Acid

The introduction of a nitro group at the C3 position is the critical step. This is an electrophilic aromatic substitution reaction. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack compared to benzene. However, the reaction can be driven to completion under forcing conditions using a potent nitrating agent.

-

Causality of Reagent Choice : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective nitrating agent. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active electrophile in the reaction. The electron-withdrawing nature of both the ring nitrogen and the chloro and carboxyl groups directs the incoming electrophile to the C3 and C5 positions. The C3 position is generally favored.

Step 2: Esterification to this compound

With the nitrated acid in hand, the final step is a standard esterification.

-

Causality of Reagent Choice : The most straightforward method is a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Alternatively, for substrates sensitive to strong acids and high temperatures, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol, provides a milder and often higher-yielding route. Another effective method involves reacting the acid with diazomethane, which provides a clean and quantitative conversion to the methyl ester.[3]

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its high degree of activation towards nucleophilic aromatic substitution (SₙAr) . The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position and the carboxylate group at C4.

The SₙAr Mechanism

The chlorine atom at the C2 position is an excellent leaving group in SₙAr reactions. The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C2 position, which is ortho to the ring nitrogen. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

-

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The stability of the Meisenheimer complex is the key to the facility of this reaction. The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization provides a low-energy pathway for the reaction to proceed.

Caption: The addition-elimination mechanism of SNAr reactions.

This high reactivity makes the title compound an excellent precursor for introducing a wide variety of functional groups at the C2 position, including amines, alcohols, thiols, and carbon nucleophiles, which is a common strategy in the synthesis of pharmaceutical agents.[4]

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The ability to selectively functionalize the pyridine ring is therefore of paramount importance. While specific examples detailing the use of this compound are often found within proprietary patent literature, its structural motifs and reactivity patterns are present in the synthesis of key pharmaceutical intermediates.

For instance, the related compound, 2-chloro-4-methyl-3-nitropyridine, has been described as a starting material in an early synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[5][6] This highlights the utility of the 2-chloro-3-nitropyridine scaffold in constructing complex, biologically active molecules. The title compound serves as a versatile platform for generating libraries of compounds for high-throughput screening, enabling the rapid exploration of chemical space around a privileged heterocyclic core.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of 2-Chloro-3-nitropyridine-4-carboxylic Acid

This protocol is adapted from general procedures for the nitration of pyridine derivatives.

-

Reaction Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Starting Material : Slowly add 10 g of 2-chloronicotinic acid to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Formation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by adding 10 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration : Add the nitrating mixture dropwise to the solution of 2-chloronicotinic acid over 1 hour, maintaining the reaction temperature below 10 °C.

-

Reaction Completion : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4-6 hours.

-

Work-up : Carefully pour the reaction mixture onto 200 g of crushed ice. The precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-chloro-3-nitropyridine-4-carboxylic acid.

Protocol 2: Esterification to this compound

This protocol follows a standard Fischer esterification procedure.

-

Reaction Setup : Suspend 10 g of 2-chloro-3-nitropyridine-4-carboxylic acid in 100 mL of methanol in a round-bottom flask.

-

Catalyst Addition : Carefully add 2 mL of concentrated sulfuric acid to the suspension.

-

Reflux : Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction : Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Identification : Based on data for analogous compounds, this substance should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][7][8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a synthetically valuable building block, primed for nucleophilic substitution at the C2 position due to the powerful activating effects of the ring nitrogen and the nitro group. Its structured synthesis and predictable reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules with therapeutic potential.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

-

New Haven Pharma (n.d.). 4-Pyridinecarboxylic acid, 2-chloro-3-nitro-, methyl ester. Retrieved from [Link]

- Chapman, K. T., et al. (1980). Journal of the Chemical Society, Perkin Transactions 1, 2398-2404.

-

PrepChem (n.d.). Synthesis of 2-chloro-nicotinic acid, methyl ester. Retrieved from [Link]

- World Intellectual Property Organization. (2010). Process for preparation of nitropyridine derivatives. (Patent No. WO2010089773A2).

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.

- Google Patents (n.d.). The preparation method of 2-chloronicotinic acid. (Patent No. CN101117332B).

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

Nikol'skiy, V. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Retrieved from [Link]

-

Undheim, K., & Tveita, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-137. Available at: [Link]

Sources

- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 8. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of Methyl 2-chloro-3-nitropyridine-4-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key intermediate in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively published, this document synthesizes predictive analyses based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this molecule for identification, quality control, and reaction monitoring.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly substituted pyridine ring, leading to a unique electronic environment that is reflected in its spectroscopic signatures. The presence of a chloro group at the 2-position, a nitro group at the 3-position, and a methyl carboxylate group at the 4-position creates a complex interplay of inductive and resonance effects that are critical to interpreting its spectral data.

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

The spectroscopic data of this compound can be reliably predicted based on the analysis of its functional groups and comparison with structurally similar molecules. This technical guide provides a solid foundation for the identification and characterization of this compound, even in the absence of extensive published experimental spectra. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data.

References

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate. Available at: [Link]

-

MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering profound insights into the molecular architecture of organic compounds. This guide provides a comprehensive technical analysis of the NMR spectral features of Methyl 2-chloro-3-nitropyridine-4-carboxylate , a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science.

As a molecule featuring a pyridine ring heavily substituted with electron-withdrawing groups—a chloro group at the 2-position, a nitro group at the 3-position, and a methyl carboxylate group at the 4-position—its NMR spectra exhibit characteristic shifts and coupling patterns. Understanding these spectral nuances is critical for its unambiguous identification, purity assessment, and the characterization of its derivatives. This document will delve into the predicted ¹H and ¹³C NMR spectra, provide detailed experimental protocols for data acquisition, and present a logical workflow for complete spectral assignment, thereby serving as a vital resource for scientists working with this and structurally related compounds.

Molecular Structure and Predicted NMR Spectra

The structure of this compound, with the IUPAC numbering convention for the pyridine ring, is depicted below. The substituents are expected to significantly influence the electron density distribution within the ring, leading to predictable downfield shifts of the remaining ring protons and carbons.

Figure 1: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Prediction

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons (H-5 and H-6) and the methyl ester protons.

-

Aromatic Protons (H-5 and H-6): The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the chloro, nitro, and methyl carboxylate groups. This will cause the ring protons, H-5 and H-6, to be significantly deshielded and resonate at a high chemical shift (downfield).

-

H-6: This proton is ortho to the ring nitrogen, which has a strong deshielding effect. It is expected to be the most downfield of the two aromatic protons.

-

H-5: This proton is meta to the nitrogen and will be less deshielded than H-6.

-

Coupling: H-5 and H-6 are ortho to each other and will exhibit a doublet splitting pattern with a typical coupling constant (³JHH) of approximately 4-6 Hz.[1]

-

-

Methyl Protons (-OCH₃): The protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical range for methyl esters.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.8 - 9.2 | Doublet (d) | ~5 |

| H-5 | 8.0 - 8.4 | Doublet (d) | ~5 |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

¹³C NMR Spectral Prediction

The ¹³C NMR spectrum will show signals for the five carbons of the pyridine ring, the carbonyl carbon, and the methyl carbon of the ester group. All pyridine ring carbons are expected to be significantly deshielded.

-

Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-2, C-3, and C-4: These are quaternary carbons directly attached to electron-withdrawing substituents and will be highly deshielded. The C-2 carbon, bonded to both the ring nitrogen and a chlorine atom, is expected to be significantly downfield. The C-3 carbon, bonded to a nitro group, and the C-4 carbon, bonded to the carboxylate group, will also be in the downfield region.

-

C-5 and C-6: These are protonated carbons. C-6, being ortho to the nitrogen, will be more deshielded than C-5.

-

-

Carbonyl Carbon (-COO-): The carbonyl carbon of the ester will appear as a quaternary peak in the characteristic downfield region for esters.

-

Methyl Carbon (-OCH₃): The methyl carbon will resonate in the typical upfield region for ester methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 163 - 167 |

| C-2 | 152 - 156 |

| C-6 | 150 - 154 |

| C-3 | 145 - 149 |

| C-4 | 140 - 144 |

| C-5 | 125 - 129 |

| -OCH₃ | 52 - 55 |

Experimental Protocols for NMR Analysis

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach involving both 1D and 2D NMR experiments is essential.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.6 mL of solvent is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in the same volume is recommended to ensure a good signal-to-noise ratio.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be used as an internal reference standard (δ = 0.00 ppm) for spectra recorded in CDCl₃.

Figure 2: Workflow for NMR sample preparation.

1D NMR Spectroscopy

-

¹H NMR: Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In this case, DEPT-135 will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups (none expected in the aromatic region). DEPT-90 will only show signals for CH groups.

2D NMR Spectroscopy

To confirm the assignments made from the 1D spectra and to establish the connectivity of the molecule, the following 2D NMR experiments are crucial.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. A cross-peak between H-5 and H-6 will definitively confirm their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will provide unambiguous assignments for the protonated carbons, C-5 and C-6, and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment is key to assigning the quaternary carbons. It shows correlations between protons and carbons that are typically two or three bonds away. Expected key correlations include:

-

H-6 to C-2, C-4, and C-5.

-

H-5 to C-3, C-4, and C-6.

-

-OCH₃ protons to the carbonyl carbon and C-4.

-

Figure 3: Logical workflow for NMR-based structure elucidation.

Data Interpretation and Structural Verification

The combination of 1D and 2D NMR data provides a self-validating system for the structural confirmation of this compound.

-

¹H NMR: The presence of two doublets in the aromatic region and a singlet for the methyl group is consistent with the proposed structure.

-

¹³C and DEPT: The number of signals and their types (quaternary, CH, CH₃) as determined by ¹³C and DEPT spectra should match the structure.

-

COSY: A cross-peak between the two aromatic doublets confirms their adjacency.

-

HSQC: The correlation of the aromatic protons to their respective carbons (H-5 to C-5 and H-6 to C-6) and the methyl protons to the methyl carbon provides direct assignment of these atoms.

-

HMBC: The long-range correlations are the final piece of the puzzle. The observation of correlations from H-5 and H-6 to the quaternary carbons C-2, C-3, and C-4, and from the methyl protons to the carbonyl and C-4 carbons, will unequivocally confirm the complete carbon skeleton and the placement of the substituents.

Conclusion

The NMR spectral analysis of this compound presents a clear example of how the systematic application of modern NMR techniques can lead to the confident structural elucidation of complex organic molecules. The predictable effects of the electron-withdrawing substituents provide a solid basis for initial spectral interpretation, which can then be rigorously confirmed through a logical sequence of 1D and 2D NMR experiments. This guide provides the necessary theoretical predictions and practical protocols to empower researchers in their characterization of this and similar heterocyclic compounds, ensuring data integrity and accelerating the pace of discovery in chemical and pharmaceutical research.

References

- Gil, V. M. S. (2006). H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 9(5), 443-447.

- Dudek, G. O., & Dudek, E. P. (1965).

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

PubChem. (n.d.). Methyl isonicotinate. Retrieved from [Link]

- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from [Link]

- Eichhorn, E., et al. (2012). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

University of Cambridge. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Determination of Heteronuclear Long-Range 1H±13C and 1H±15N Coupling Constants of Harman by Modified J-HMBC 2D NMR Techniques. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- National Center for Biotechnology Information. (2015). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Molecules, 20(6), 10836-10871.

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

- National Center for Biotechnology Information. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 53(15), 7952-7961.

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

SpectraBase. (n.d.). Pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

bioRxiv. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

- National Center for Biotechnology Information. (2024).

- The Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11456-11465.

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

ChemRxiv. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Retrieved from [Link]

-

Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). Retrieved from [Link]

- The Royal Society of Chemistry. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances, 5(45), 35839-35844.

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-chloro-3-nitropyridine-4-carboxylate

Introduction

Methyl 2-chloro-3-nitropyridine-4-carboxylate is a substituted pyridine derivative of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the development of pharmaceutical and agrochemical compounds. The strategic placement of its functional groups—a chloro atom, a nitro group, and a methyl carboxylate ester on the pyridine core—creates a molecule with multiple reactive sites. Accurate and unambiguous characterization of this molecule is paramount for reaction monitoring, purity assessment, and structural verification.

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causality behind analytical choices. We will delve into the predictable yet complex fragmentation patterns generated under different ionization conditions, offering field-proven insights to guide researchers, scientists, and drug development professionals in their analytical endeavors. The protocols described herein are designed as self-validating systems, emphasizing the use of inherent molecular features, such as isotopic patterns, to ensure trustworthy and reliable results.

Molecular Properties and Isotopic Profile

A foundational understanding of the molecule's properties is critical before any mass spectrometric analysis. The presence of chlorine is particularly noteworthy, as it imparts a distinctive isotopic signature that is invaluable for identification.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1379302-09-6 | |

| Molecular Formula | C₇H₅ClN₂O₄ | - |

| Molecular Weight | 216.58 g/mol (Average) | - |

| Monoisotopic Mass | 215.9938 Da (for ³⁵Cl) | Calculated |

The Chlorine Isotopic Signature: A Self-Validating Marker

Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%). This results in a characteristic isotopic pattern for any chlorine-containing ion, appearing as two peaks separated by approximately 2 Da. The peak corresponding to the ³⁵Cl isotope (M+) will have an intensity roughly three times greater than the peak for the ³⁷Cl isotope (M+2). This ~3:1 ratio is a fundamental diagnostic tool. Any spectrum purported to be of this compound that lacks this pattern should be considered suspect, providing an intrinsic layer of validation to the analysis.

Sample Preparation and Chromatographic Separation

The choice of chromatography is dictated by the analyte's properties and the desired ionization technique. This compound is amenable to both gas and liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent choice due to the compound's anticipated volatility and thermal stability. It pairs naturally with Electron Ionization (EI), which provides rich structural information through fragmentation.

-

Rationale: The compound has a moderate molecular weight and lacks highly polar, non-volatile functional groups (like primary amines or carboxylic acids), making it suitable for vaporization in a heated GC inlet without significant degradation.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a volatile organic solvent such as Dichloromethane (DCM), Ethyl Acetate, or Acetonitrile. Ensure the solvent is of high purity to avoid background interference.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method when coupling with soft ionization techniques like Electrospray Ionization (ESI) or for analyzing samples from complex matrices that are not amenable to GC.

-

Rationale: LC-MS avoids the need for high-temperature vaporization, protecting against potential thermal degradation. It is also ideal for high-throughput screening environments common in drug development.

-

Sample Preparation: Prepare a solution (e.g., 1-10 µg/mL) in a mobile phase-compatible solvent system, typically Acetonitrile/Water or Methanol/Water. The inclusion of a small amount of acid (e.g., 0.1% formic acid) is recommended for positive-ion ESI to promote protonation of the pyridine nitrogen.

Ionization Techniques and Expected Ion Formation

The ionization method fundamentally defines the information that can be extracted from the mass spectrum.

Electron Ionization (EI)

EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[1]

-

Mechanism: The high energy of the electron beam knocks a single electron from the molecule, creating a radical cation. The aromatic pyridine ring provides a high degree of charge stability, ensuring that the molecular ion is typically observed in the spectrum.[2]

-

Expected Primary Ion: The molecular ion will appear as an isotopic cluster at m/z 216 (C₇H₅³⁵ClN₂O₄)⁺• and m/z 218 (C₇H₅³⁷ClN₂O₄)⁺• in a ~3:1 ratio.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution, minimizing fragmentation and typically yielding an intact molecular species.[1]

-

Positive Ion Mode [M+H]⁺: This is the most probable outcome for this molecule. The lone pair of electrons on the pyridine ring's nitrogen atom acts as a Brønsted-Lowry base, readily accepting a proton from the solvent. The expected protonated molecule will appear as an isotopic cluster at m/z 217 and m/z 219 .[3]

-

Negative Ion Mode [M-H]⁻: Formation of a deprotonated molecule is less likely, as the molecule lacks a highly acidic proton. However, some nitroaromatic compounds can show complex ionization behavior in negative mode, potentially forming adducts or fragmenting in the source.[4]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another robust technique that ionizes the sample in the gas phase. It is particularly useful for analyzing low to medium polarity compounds of moderate molecular weight that may not ionize efficiently by ESI.[5]

-

Expected Primary Ion: Similar to ESI, APCI is expected to generate a protonated molecule, [M+H]⁺, at m/z 217 and m/z 219 .

Fragmentation Analysis and Structural Elucidation

The true power of mass spectrometry lies in interpreting fragmentation patterns to confirm a molecule's structure. The fragmentation of this compound is driven by the distinct chemical nature of its four functional components.

Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, the molecular ion (m/z 216/218) carries significant internal energy, leading to a cascade of fragmentation events. The most stable ions formed will be the most abundant in the spectrum.[6]

Key Predicted EI Fragmentations:

| Proposed Loss | Fragment m/z (³⁵Cl) | Fragment Structure/Identity | Rationale & Authoritative Grounding |

| •OCH₃ | 185 | [M-OCH₃]⁺ | A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical.[7] |

| NO | 186 | [M-NO]⁺ | Nitroaromatic compounds frequently rearrange to lose nitric oxide (NO), often via a "nitro-nitrite" rearrangement.[8] |

| •NO₂ | 170 | [M-NO₂]⁺ | Direct cleavage of the C-N bond results in the loss of a nitro radical, a characteristic fragmentation for nitroaromatics.[2] |

| •Cl | 181 | [M-Cl]⁺ | The loss of a chlorine radical from the aromatic ring is a common pathway for chloro-substituted aromatic compounds.[9] |

| COOCH₃ | 157 | [M-COOCH₃]⁺ | Cleavage of the entire methyl carboxylate group as a radical. |

The following diagram illustrates the primary fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ (m/z 217/219) is isolated and fragmented via collision-induced dissociation (CID). This process typically involves the loss of stable, neutral molecules.

Key Predicted ESI-MS/MS Fragmentations:

| Precursor Ion m/z | Neutral Loss | Product Ion m/z (³⁵Cl) | Rationale |

| 217/219 | CH₃OH (32 Da) | 185 | Loss of methanol from the protonated ester is a common fragmentation pathway for methyl esters. |

| 217/219 | NO₂ (46 Da) | 171 | Loss of the nitro group as a neutral molecule. |

| 217/219 | HCl (36 Da) | 181 | Rearrangement and loss of neutral hydrogen chloride. |

| 217/219 | CO (28 Da) | 189 | Loss of carbon monoxide, a common fragmentation for pyridine rings. |

The diagram below visualizes the fragmentation of the protonated molecule in an MS/MS experiment.

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Experimental Protocols

The following protocols provide a starting point for analysis. Instrument parameters should be optimized to achieve the best results.

Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve the sample in Ethyl Acetate to a final concentration of 50 µg/mL.

-

GC System:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[1]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.

-

-

MS System (EI Mode):

Protocol for LC-MS Analysis

-

Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 5 µg/mL.

-

LC System:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

-

MS System (Positive Ion ESI Mode):

-

Capillary Voltage: 3.5 kV.[1]

-

Source Temperature: 120 °C.[1]

-

Desolvation Temperature: 400 °C.[1]

-

Desolvation Gas Flow: 800 L/hr.[1]

-

Mass Range: Scan from m/z 50 to 400.

-

Data Acquisition: For MS/MS, set an inclusion list for the precursor ions at m/z 217 and 219 and apply a collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.

-

Summary and Best Practices

The mass spectrometric analysis of this compound is a robust process that yields a wealth of structural information.

-

Primary Identification: For unambiguous identification, the primary goal is to observe the molecular ion cluster ([M]⁺• at m/z 216/218 for EI, or [M+H]⁺ at m/z 217/219 for ESI/APCI) with the correct ~3:1 isotopic ratio for chlorine.

-

Technique Selection:

-

Use GC-EI-MS for detailed structural confirmation via its rich, reproducible fragmentation pattern. This is the gold standard for library matching and elucidating isomeric structures.

-

Use LC-ESI-MS for rapid molecular weight confirmation, for analyzing samples in complex biological or reaction matrices, and for high-throughput applications. LC-ESI-MS/MS is essential for confirming the precursor-product relationships in fragmentation.

-

-

Trustworthiness: The most critical self-validating check is the confirmation of the chlorine isotope pattern in both the molecular ion and any chlorine-containing fragment ions. Its presence provides a high degree of confidence in the assigned identity, while its absence is a clear indicator of a misidentification or impurity.

By leveraging the principles and protocols outlined in this guide, researchers can confidently characterize this important chemical intermediate, ensuring the integrity and success of their scientific and developmental work.

References

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

Yamashita, K., Kobayashi, S., Tsukamoto, S., & Numazawa, M. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-59. [Link]

-

Weber, R., Dettmer, K., Grummt, T., & Oehme, M. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 20(15), 2293-302. [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]

-

Hess, T. F., Lewis, T. A., Crawford, R. L., & Watts, R. J. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

Chemical Ionization Mass Spectrometry of Nitroaromatic Vapors. Defense Technical Information Center. [Link]

-

De Stefano, C., Foti, C., Giuffrè, O., & Lando, G. (2013). Perturbations produced by electrospray ionization mass spectrometry in the speciation of aluminium(III)/1,6-dimethy1-4-hydroxy-3-pyridinecarboxylate aqueous solutions. ResearchGate. [Link]

-

Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Leancare Ltd. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Zaidi, N., Al-Katti, J. M., & Saeed, F. H. (1981). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 6(1), 89-98. [Link]

-

Methyl 2-chloro-3-methylpyridine-4-carboxylate. PubChem. [Link]

-

Fragmentation patterns in mass spectra. Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

G. A. Eiceman, A. P. Snyder, & C. S. Harden (1997). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of the American Society for Mass Spectrometry, 8(11), 1139-1148. [Link]

-

Fragmentation and Interpretation of Spectra. McMaster University. [Link]

-

4-Pyridinecarboxylic acid. NIST WebBook. [Link]

-

Silva, P. J., & Prather, K. A. (2000). Interpretation of mass spectra from organic compounds in aerosol time-of-flight mass spectrometry. Analytical chemistry, 72(15), 3553-62. [Link]

-

Bristow, T. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Waters Corporation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. whitman.edu [whitman.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 2-chloro-3-nitropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2-chloro-3-nitropyridine-4-carboxylate, a key intermediate in synthetic organic chemistry. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its properties, synthesis, and analytical characterization.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound (CAS Number: 1379302-09-6) is a substituted pyridine derivative that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique arrangement of functional groups—a chloro group at the 2-position, a nitro group at the 3-position, and a methyl carboxylate at the 4-position—renders it a versatile synthon for the construction of novel heterocyclic compounds. The electron-withdrawing nature of the chloro and nitro groups, combined with the reactive ester functionality, allows for a variety of chemical transformations, making it a valuable starting material for the development of new therapeutic agents.

Physicochemical Properties: A Data-Driven Profile